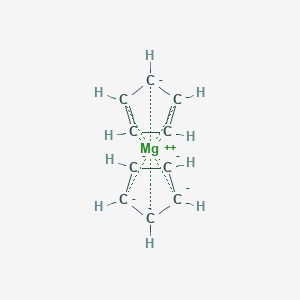

Magnesium;cyclopenta-1,3-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

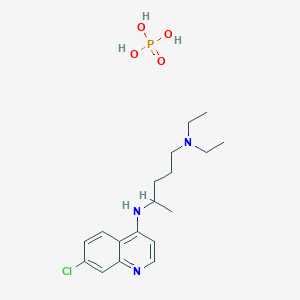

Magnesium;cyclopenta-1,3-diene is a cyclic organic compound with a chemical formula of C5H6Mg. It is formed from the reaction between magnesium and cyclopenta-1,3-diene, a hydrocarbon with five carbon atoms arranged in a ring. This compound is a white solid that is insoluble in water and has a melting point of -19.3°C. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, polymers, and other materials.

Scientific Research Applications

Formation of Complex Carbocycles

Magnesium complexes with substituted 1,3-dienes, such as cyclopenta-1,3-diene, have been utilized to synthesize various carbocycles. Rieke and Xiong (1991) demonstrated that reactions of symmetrical (2-butene-1,4-diyl) magnesium with α,ω-alkylene dihalides form carbocycles ranging from three- to six-membered rings in a stereospecific and completely regioselective manner. This methodology allows for the efficient synthesis of polyfunctionalized ketones and cyclic ketones, showcasing the versatility of magnesium in mediating complex cyclization reactions (R. Rieke & H. Xiong, 1991).

Synthesis of 1,2-Disubstituted Cyclopentanes

Copper-catalyzed synthesis of 1,2-disubstituted cyclopentanes from 1,6-dienes using magnesium as a reducing agent for the regeneration of copper(I) catalysts highlights another application. Muñoz-Molina, Belderrain, and Pérez (2008) explored this approach, achieving moderate to high yields of cyclization products, thereby illustrating the role of magnesium in facilitating efficient catalytic cycles for organic transformations (J. M. Muñoz-Molina, T. Belderrain, & P. Pérez, 2008).

Electrochemically Promoted Cyclocoupling

The electrochemically promoted cyclocoupling of 1,3-dienes with aliphatic esters, mediated by a magnesium electrode, provides a pathway to synthesize homologs of 3-cyclopentenol and derivatives of 2-phenylcyclopropanol. Shono, Ishifune, Kinugasa, and Kashimura (1992) demonstrated this process, applying it to the synthesis of compounds such as ar-dihydroturmerone and curcumone, showcasing the utility of magnesium in electroorganic synthesis (T. Shono, Manabu Ishifune, H. Kinugasa, & S. Kashimura, 1992).

Mechanism of Action

Target of Action

The primary targets of Magnesium;Cyclopenta-1,3-diene are cyclopentadienyl-based catalysts . Cyclopentadiene is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .

Mode of Action

This compound interacts with its targets through a unique mode of coordination. An X-ray analysis revealed a novel magnesium-1,3-diene structure with trigonal bipyramidal coordination . This coordination

Safety and Hazards

Future Directions

Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions . The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions . In this review, they discuss the history of the cyclopentadiene cycloaddition as well as applications of cyclopentadiene click reactions .

properties

| { "Design of the Synthesis Pathway": "The synthesis of magnesium;cyclopenta-1,3-diene can be achieved through a Grignard reaction between cyclopenta-1,3-diene and magnesium metal.", "Starting Materials": [ "Cyclopenta-1,3-diene", "Magnesium metal" ], "Reaction": [ "Dry the magnesium metal under vacuum to remove any moisture.", "Add cyclopenta-1,3-diene dropwise to the dry magnesium metal in a flask under an inert atmosphere, such as nitrogen or argon gas.", "Stir the reaction mixture at room temperature for several hours until the Grignard reagent is formed.", "Quench the reaction by adding a protic solvent, such as water or ethanol, to the flask slowly with stirring.", "Isolate the product by filtration or distillation, depending on the desired purity and yield." ] } | |

CAS RN |

1284-72-6 |

Molecular Formula |

C10H10Mg |

Molecular Weight |

154.49 g/mol |

IUPAC Name |

magnesium;cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

WGESBNRUPISICS-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mg+2] |

Other CAS RN |

1284-72-6 |

physical_description |

Off-white powder; [Alfa Aesar MSDS] |

Pictograms |

Flammable; Corrosive |

synonyms |

bis(cyclopentadienyl)magnesium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)